CGP-53153
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKOKTKJVMIR-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CGP-53153
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153 is a potent and specific steroidal inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound effectively reduces DHT levels, which plays a crucial role in the pathophysiology of androgen-dependent conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, experimental protocols for its evaluation, and a summary of its in vivo effects.
Core Mechanism of Action: 5α-Reductase Inhibition
The primary and well-characterized mechanism of action of this compound is the inhibition of 5α-reductase. This enzyme catalyzes the NADPH-dependent reduction of the double bond at the 4-5 position of testosterone to yield dihydrotestosterone. DHT has a higher affinity for the androgen receptor than testosterone and is considered the primary androgen involved in the development and progression of benign prostatic hyperplasia (BPH) and other androgen-dependent conditions.
This compound acts as a competitive inhibitor of 5α-reductase, binding to the enzyme's active site and preventing the conversion of testosterone to DHT. This leads to a significant reduction in intraprostatic and circulating DHT levels.
Quantitative Data Summary
The inhibitory potency of this compound against 5α-reductase has been determined in both rat and human tissues. The following table summarizes the key quantitative data.
| Parameter | Species | Tissue | Value | Reference |
| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |
| IC50 | Human | Prostatic Tissue | 262 nM | [1] |
Signaling Pathway
The following diagram illustrates the metabolic pathway of testosterone and the point of intervention for this compound.
Caption: Inhibition of Testosterone to DHT Conversion by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro 5α-Reductase Inhibition Assay
This protocol describes the measurement of this compound's inhibitory activity on 5α-reductase in prostatic tissue homogenates.
Materials:
-
Rat or human prostatic tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, 1 mM dithiothreitol, 20 mM sodium phosphate buffer, pH 6.5)
-
[1,2,6,7-³H]-Testosterone (radiolabeled substrate)
-
NADPH
-
This compound (test inhibitor)
-
Finasteride (reference inhibitor)
-
Ethyl acetate (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prostatic tissue is homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged to obtain a microsomal fraction containing the 5α-reductase enzyme.
-
The reaction mixture is prepared containing the microsomal fraction, NADPH, and varying concentrations of this compound or the reference inhibitor.
-
The reaction is initiated by adding [³H]-Testosterone.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., sodium hydroxide).
-
The steroids (testosterone and DHT) are extracted with ethyl acetate.
-
The extracted steroids are separated by thin-layer chromatography (TLC).
-
The radioactivity corresponding to the testosterone and DHT spots is quantified using a scintillation counter.
-
The percentage of testosterone converted to DHT is calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Assessment of 5α-Reductase Inhibition in a Rat Model
This protocol outlines the in vivo evaluation of this compound's effect on prostate weight in a testosterone-supplemented castrated rat model.
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley), castrated to remove endogenous testosterone production.
Procedure:
-
Following castration, rats are administered a daily dose of testosterone propionate to maintain prostate growth.
-
Animals are concurrently treated with either vehicle control or varying doses of this compound, typically administered orally.
-
Treatment is continued for a specified period (e.g., 14 days).
-
At the end of the treatment period, animals are euthanized, and the ventral prostates are excised and weighed.
-
The reduction in prostate weight in the this compound-treated groups compared to the vehicle control group is used to assess the in vivo efficacy of the inhibitor.
-
Blood samples may also be collected to measure serum levels of testosterone and DHT.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for assessing the in vivo efficacy of this compound.
Caption: In Vivo Efficacy Assessment Workflow for this compound.
In Vivo Effects
In vivo studies have demonstrated the significant effects of this compound in animal models. Oral administration of this compound has been shown to cause a dose-dependent reduction in the weight of the ventral prostate in testosterone-treated castrated rats.[1] These findings confirm that the in vitro inhibitory activity of this compound on 5α-reductase translates to a functional effect in a living organism.
Conclusion
This compound is a well-characterized inhibitor of 5α-reductase, with potent activity demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the reduction of DHT synthesis, makes it a valuable tool for research into androgen-dependent pathologies and a potential therapeutic agent for conditions such as benign prostatic hyperplasia. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other 5α-reductase inhibitors.
References
A Comprehensive Technical Guide to CGP-53153: A Potent 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols associated with CGP-53153, a steroidal inhibitor of 5α-reductase. The information is intended for use by professionals in the fields of biomedical research and pharmaceutical development.
Chemical Structure and Properties
This compound is a synthetic steroid derivative with a complex heterocyclic structure. Its systematic IUPAC name is (4aR,4bS,6aS,7S,9aS,9bS)-N-(2-cyanopropan-2-yl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 149281-19-6 |
| Molecular Formula | C23H33N3O2 |
| Molecular Weight | 383.53 g/mol |
| SMILES | C[C@@]1([C@H]2C(NC(C)(C)C#N)=O)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@@]4(C=CC3=O)C">C@@([H])[C@]4([H])CC1 |
Mechanism of Action and Biological Activity
This compound is a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this key step in androgen metabolism, this compound effectively reduces DHT levels in target tissues.
Signaling Pathway
The primary signaling pathway affected by this compound is the androgen signaling cascade. The conversion of testosterone to DHT is a critical amplification step in this pathway in many androgen-responsive tissues, including the prostate gland.
References
CGP-53153: An In-Depth Technical Guide to a Potent 5-Alpha Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a steroidal compound identified as a potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][] This enzymatic conversion is a critical step in the androgen signaling pathway and is implicated in the pathophysiology of various androgen-dependent conditions. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory activity, the underlying mechanism of action, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of 5-Alpha Reductase
The primary mechanism of action of this compound is the competitive inhibition of 5-alpha reductase.[1] This enzyme plays a pivotal role in androgen physiology by catalyzing the reduction of testosterone to dihydrotestosterone. DHT has a higher affinity for the androgen receptor than testosterone and is the principal androgen responsible for the development and maintenance of the prostate gland, as well as being implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[] By blocking this conversion, 5-alpha reductase inhibitors like this compound effectively reduce DHT levels in target tissues.
Signaling Pathway: Testosterone to Dihydrotestosterone Conversion
The enzymatic conversion of testosterone to DHT is a key step in androgen signaling. The following diagram illustrates this pathway, which is the target of this compound.
Caption: Enzymatic conversion of testosterone to DHT and its inhibition by this compound.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against 5-alpha reductase has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Species | Tissue | IC50 (nM) | Reference Compound (Finasteride) IC50 (nM) |
| Rat | Prostatic Tissue | 36 | 11 |
| Human | Prostatic Tissue | 262 | Not Specified |
| Data sourced from MedChemExpress.[1] |
This compound demonstrates potent inhibition of rat 5-alpha reductase and is approximately an order of magnitude more potent in inhibiting the rat enzyme compared to the human enzyme.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro 5-Alpha Reductase Inhibition Assay (Rat Prostate Homogenate)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 5-alpha reductase using rat prostate tissue.
Objective: To determine the IC50 value of a test compound for 5-alpha reductase.
Materials:
-
Prostates from male Wistar rats (8-12 weeks old).[3]
-
Homogenization buffer.
-
Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).
-
NADPH (cofactor).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitor (e.g., Finasteride).
-
Scintillation fluid and counter.
-
Thin-layer chromatography (TLC) equipment.
Workflow Diagram:
Caption: Workflow for the in vitro 5-alpha reductase inhibition assay.
Procedure:
-
Enzyme Preparation: Prostates from male Wistar rats are excised and homogenized in a suitable buffer to prepare a prostate homogenate containing the 5-alpha reductase enzyme.[3]
-
Incubation: The prostate homogenate is incubated with radiolabeled testosterone, NADPH (as a cofactor), and varying concentrations of the test compound (this compound) or a reference inhibitor.
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.
-
Steroid Extraction and Separation: The steroids (unconverted testosterone and the product, DHT) are extracted from the reaction mixture. The testosterone and DHT are then separated using thin-layer chromatography (TLC).
-
Quantification and Analysis: The radioactivity of the DHT spots on the TLC plate is quantified using a scintillation counter. The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined from the dose-response curve.
In Vivo Evaluation of 5-Alpha Reductase Inhibition
The in vivo efficacy of this compound has been assessed in both rat and dog models.
Rat Model:
-
Objective: To evaluate the effect of orally administered this compound on prostate weight.
-
Animals: Adult male rats.[1]
-
Treatment: Rats are treated orally once daily for 14 consecutive days with increasing doses of this compound (e.g., 1, 3, and 10 mg/kg) or a reference compound. A control group receives the vehicle.[1]
-
Endpoint: On the final day of treatment, animals are euthanized, and the ventral prostate is excised and weighed.[1]
-
Results: this compound has been shown to significantly reduce prostate weight at doses of 3 and 10 mg/kg by 31% and 37%, respectively.[1]
Dog Model:
-
Objective: To assess the long-term effect of this compound on prostate volume in a model of benign prostatic hyperplasia.
-
Animals: Mature male beagles with enlarged prostates.[4]
-
Treatment: Dogs are treated with this compound for an extended period (e.g., 12 weeks).[1]
-
Endpoint: Prostate volume is measured, often using imaging techniques like MRI, to assess the reduction in size.[4][5]
-
Results: Treatment with this compound for 12 weeks has been shown to reduce prostate volume by more than 70% in individual dogs.[1]
Conclusion
This compound is a potent steroidal inhibitor of 5-alpha reductase with demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce DHT levels and consequently decrease prostate size highlights its potential as a therapeutic agent for androgen-dependent conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel 5-alpha reductase inhibitors. Further research is warranted to fully elucidate its clinical potential and safety profile in human subjects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic resonance imaging of the efficacy of specific inhibition of 5 alpha-reductase in canine spontaneous benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of CGP-53153 on Prostate Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies of CGP-53153 on human prostate cancer cell lines are not extensively available in publicly accessible literature. This technical guide synthesizes the known mechanism of this compound as a 5-alpha reductase inhibitor with established principles of androgen receptor signaling in prostate cancer, drawing parallels from studies on other 5-alpha reductase inhibitors like finasteride and dutasteride. The experimental protocols and quantitative data presented are representative examples from the field to guide potential future investigations of this compound.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with androgen receptor (AR) signaling playing a pivotal role in its development and progression.[1] The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase is a critical step in maximizing AR activation.[2][3][4] this compound has been identified as a steroidal inhibitor of 5-alpha reductase, presenting a potential therapeutic avenue for prostate cancer by reducing intraprostatic DHT levels.[5] This document outlines the theoretical framework and potential experimental approaches for evaluating the in vitro effects of this compound on prostate cancer cells.
Mechanism of Action
This compound is a 5-alpha reductase inhibitor with documented inhibitory concentrations (IC50) of 36 nM and 262 nM in rat and human prostatic tissue, respectively.[5] By blocking the 5-alpha reductase enzyme, this compound is expected to decrease the intracellular conversion of testosterone to DHT.[2][4] Since DHT has a higher binding affinity for the androgen receptor than testosterone, inhibition of its production would lead to reduced AR transactivation and a subsequent decrease in the expression of androgen-responsive genes that drive prostate cancer cell growth and survival.[2][3]
Signaling Pathway
The primary signaling pathway influenced by this compound is the androgen receptor signaling cascade. Inhibition of 5-alpha reductase directly impacts the availability of the potent AR ligand, DHT. This leads to decreased AR dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes.
References
- 1. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanisms of Androgen Synthesis
Preface: Initial literature searches for the compound "CGP-53153" in the context of androgen synthesis did not yield specific research findings. This suggests that the compound may not be a primary focus of investigation in this field or may be known under a different designation. Therefore, this guide provides a comprehensive overview of the core principles of androgen synthesis, tailored to researchers, scientists, and drug development professionals. The content is structured to meet the detailed requirements of data presentation, experimental protocols, and pathway visualization.
Introduction to Androgen Synthesis
Androgens are crucial steroid hormones that play a pivotal role in male reproductive function[1]. The primary and most potent androgen is testosterone, predominantly synthesized in the Leydig cells of the testes[1][2][3]. The biosynthesis of androgens is a complex, multi-step process involving a series of enzymatic reactions that convert cholesterol into various steroid intermediates and ultimately into testosterone and its more potent derivative, dihydrotestosterone (DHT)[2][3]. This process is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis and Regulation of Androgen Synthesis
The regulation of androgen synthesis is primarily governed by the HPG axis. The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). LH is the primary stimulus for testosterone production in Leydig cells[4][5]. LH binds to its receptor on Leydig cells, activating a cascade of intracellular signaling events that lead to increased steroidogenesis.
The Steroidogenic Pathway in Leydig Cells
The synthesis of androgens from cholesterol occurs through a series of enzymatic reactions within the mitochondria and smooth endoplasmic reticulum of Leydig cells.
Cholesterol Transport: The Rate-Limiting Step
The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane[6][7]. This crucial process is facilitated by the Steroidogenic Acute Regulatory (StAR) protein [6][7]. Hormonal stimulation, primarily by LH, leads to a rapid increase in StAR expression and activity[6][8].
Key Enzymatic Conversions
Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc, also known as CYP11A1) [4][5][9]. Pregnenolone then moves to the smooth endoplasmic reticulum, where it undergoes further modifications by a series of enzymes to produce testosterone.
The primary pathway for testosterone synthesis from pregnenolone involves the following key enzymes and intermediates:
-
3β-hydroxysteroid dehydrogenase (3β-HSD): Converts pregnenolone to progesterone.
-
Cytochrome P450 17A1 (CYP17A1): This enzyme possesses dual functionality:
-
17β-hydroxysteroid dehydrogenase (17β-HSD): Reduces androstenedione to testosterone.
An alternative "Δ5 pathway" also exists, where pregnenolone is first converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (DHEA) by CYP17A1, followed by conversion to androstenedione by 3β-HSD.
Diagram of the Androgen Synthesis Pathway
Caption: The androgen synthesis pathway from cholesterol.
Quantitative Data on Steroid Production
The following table summarizes representative data on steroid production from in vitro studies of Leydig cells.
| Cell Type | Treatment | Testosterone (ng/10^6 cells/24h) | Dehydroepiandrosterone Sulfate (DHAS) (ng/10^6 cells/24h) | Reference |
| Immature Porcine Leydig Cells | Basal | 1.9 | 17.0 | [13] |
| Immature Porcine Leydig Cells | hCG (25 ng/ml) | 37 | 109 | [13] |
| Immature Porcine Leydig Cells | hCG + 0.5% serum | 183 | 188 | [13] |
| Immature Porcine Leydig Cells | hCG + α-tocopherol | 142 | Not Reported | [13] |
Experimental Protocols
Primary Culture of Immature Porcine Leydig Cells
This protocol is adapted from studies investigating steroidogenic responsiveness.
Objective: To culture immature porcine Leydig cells and measure androgen production in response to stimuli.
Materials:
-
Testes from immature pigs
-
Collagenase solution
-
Culture medium (e.g., DMEM/F12) supplemented with insulin, transferrin, epidermal growth factor, and calf serum
-
Human chorionic gonadotropin (hCG)
-
Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits for testosterone and DHAS
Procedure:
-
Cell Isolation: Testes are decapsulated, and testicular tissue is minced and digested with collagenase to dissociate Leydig cells from the surrounding tissue.
-
Cell Purification: The cell suspension is filtered and subjected to density gradient centrifugation to enrich for Leydig cells.
-
Cell Culture: Purified Leydig cells are plated in culture dishes with a supplemented medium and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with fresh medium containing the desired concentration of hCG or other stimulating agents. Control cultures receive a vehicle.
-
Hormone Measurement: After a defined incubation period (e.g., 24 hours), the culture medium is collected, and the concentrations of testosterone and DHAS are quantified using ELISA or RIA.
-
Data Normalization: Steroid production is typically normalized to the number of cells per well or the total protein content.
Diagram of a Typical Experimental Workflow for Studying Steroidogenesis
Caption: A generalized workflow for in vitro steroidogenesis assays.
Conclusion
Androgen synthesis is a highly regulated and complex biological process essential for male reproductive health. The transport of cholesterol into the mitochondria by the StAR protein represents the rate-limiting step, followed by a series of enzymatic conversions orchestrated by key enzymes such as CYP11A1 and CYP17A1. Understanding these core mechanisms is fundamental for researchers and drug development professionals working on hormonal regulation and related pathologies. The experimental protocols and pathways outlined in this guide provide a foundational framework for further investigation in this field.
References
- 1. Androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of androgen synthesis and action | GU Oncology Now [guoncologynow.com]
- 3. researchgate.net [researchgate.net]
- 4. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leydig cells: formation, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pathology and mechanism of action of the steroidogenic acute regulatory protein, StAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of hCG Responsive Expression of the Steroidogenic Acute Regulatory Protein in Mouse Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting steroidogenesis and its role in immune regulation with the advanced tools and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP17A1 - Wikipedia [en.wikipedia.org]
- 13. Androgen production in primary culture of immature porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of CGP-53153
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153, chemically identified as N-(2-cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a potent, steroidal inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, based on available scientific literature. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of the relevant signaling pathway and a representative experimental workflow are provided using Graphviz DOT language.
Introduction and Discovery
This compound emerged from the research and development efforts of Ciba-Geigy (now Novartis) in the field of 5α-reductase inhibitors. The "CGP" prefix in its name is indicative of its origin within the Ciba-Geigy pharmaceutical research program. The primary scientific disclosure of this compound appeared in a 1996 publication by Häusler and colleagues in the Journal of Steroid Biochemistry and Molecular Biology.[1][2] This seminal paper laid the groundwork for understanding the potent and competitive inhibitory activity of this compound against 5α-reductase.
The discovery of this compound was part of a broader effort in the pharmaceutical industry to develop second-generation 5α-reductase inhibitors, following the successful launch of finasteride. The structural design of this compound, a 4-aza-androstene derivative, reflects a common scaffold for potent inhibitors of this enzyme.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the enzyme 5α-reductase. This enzyme is responsible for the reduction of testosterone at the 5-alpha position of the steroid nucleus to form dihydrotestosterone (DHT). DHT is a more potent androgen than testosterone and is the principal androgen responsible for the stimulation of prostatic growth.
The signaling pathway affected by this compound is central to androgen-dependent physiological and pathological processes.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several preclinical models. The available data is summarized below.
| Parameter | Species | Tissue/Model | Value | Reference |
| IC50 | Rat | Prostatic Microsomes | 36 nM | [1][2] |
| IC50 | Human | Prostatic Tissue | 262 nM |
Table 1: In Vitro Inhibitory Potency of this compound
| Animal Model | Dosage | Effect | Reference |
| Rat | 0.01 mg/kg (oral) | Significant reduction in testosterone-propionate-mediated prostate growth | |
| Dog | 3 and 10 mg/kg (oral, 12 weeks) | 31% and 37% reduction in prostate weight, respectively. Over 70% reduction in prostate volume. |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
5α-Reductase Inhibition Assay (In Vitro)
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds like this compound against 5α-reductase, based on common methodologies.
Detailed Methodology:
-
Enzyme Preparation: Prostatic tissue from male Sprague-Dawley rats or human subjects is homogenized in a suitable buffer (e.g., phosphate buffer, pH 6.5). The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which contains the 5α-reductase enzyme. The protein concentration of the microsomal preparation is determined.
-
Incubation: The assay is typically carried out in a reaction mixture containing the microsomal preparation, a buffered solution, an NADPH generating system (as a cofactor), and varying concentrations of the test inhibitor (this compound). The reaction is initiated by the addition of a radiolabeled substrate, such as [3H]testosterone. The mixture is then incubated at 37°C for a defined period.
-
Extraction and Separation: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The steroids are extracted into the organic phase. The extracted testosterone and its metabolite, dihydrotestosterone (DHT), are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification and Analysis: The radioactivity corresponding to the testosterone and DHT spots/peaks is quantified using a scintillation counter. The percentage of testosterone conversion to DHT is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.
In Vivo Efficacy Study in a Rat Model
The following protocol is a representative example of how the in vivo efficacy of this compound would be assessed in a testosterone-induced prostate growth model in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are castrated to reduce endogenous androgen levels.
-
Treatment Groups: The animals are divided into several groups: a control group, a group receiving a testosterone derivative (e.g., testosterone propionate) to induce prostate growth, and groups receiving the testosterone derivative plus different doses of this compound.
-
Dosing: this compound is administered orally once daily for a specified period (e.g., 14 days).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are excised and weighed.
-
Data Analysis: The prostatic weights of the different treatment groups are compared to determine the inhibitory effect of this compound on testosterone-induced prostate growth.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure as a 4-aza-androstene-17β-carboxamide derivative suggests a synthetic route starting from a readily available steroid precursor, such as dehydroepiandrosterone (DHEA) or androstenedione. The synthesis would likely involve the construction of the 4-aza-A-ring lactam and the subsequent elaboration of the C17β-carboxamide side chain. The synthesis of similar 4-aza-steroids has been described in various patents and publications. A plausible, though not confirmed, synthetic approach would involve the following key transformations:
-
Oxidative cleavage of the steroid A-ring.
-
Formation of the A-seco-acid.
-
Lactamization to form the 4-aza-ring.
-
Introduction of the Δ1 double bond.
-
Modification of the C17 position to introduce the carboxamide functionality.
History and Development Status
This compound was developed by Ciba-Geigy in the mid-1990s as a potent 5α-reductase inhibitor. Despite its promising preclinical profile, there is no publicly available information to suggest that this compound progressed into clinical trials or was further developed for commercial use. The reasons for the discontinuation of its development are not documented in the available literature. It is possible that strategic decisions within the company, a challenging competitive landscape, or unforeseen preclinical findings led to the cessation of its development program.
Conclusion
This compound is a well-characterized, potent, and competitive inhibitor of 5α-reductase with demonstrated efficacy in preclinical animal models. The information available in the scientific literature provides a solid foundation for understanding its mechanism of action and pharmacological effects. While its clinical development was not pursued, the data on this compound contributes to the broader knowledge base of 5α-reductase inhibitors and serves as a valuable reference for researchers in the field of steroid chemistry and drug discovery for androgen-related disorders. Further investigation into its synthesis and a more detailed exploration of its pharmacokinetic and pharmacodynamic properties could provide additional insights for the design of novel therapeutics in this class.
References
Investigating the Binding Affinity of CGP-53153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of CGP-53153, a steroidal inhibitor of 5-alpha reductase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway to support research and development efforts in this area.
Executive Summary
This compound is a potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more active androgen, dihydrotestosterone (DHT). Its inhibitory activity has been quantified, demonstrating varying potency between species. This guide consolidates the available binding affinity data and provides a representative experimental context for its determination.
Data Presentation: Binding Affinity of this compound
The primary measure of binding affinity reported for this compound is the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the 5-alpha reductase enzyme by 50%. The available data is summarized in the table below.
| Compound | Target Enzyme | Tissue Source | Species | IC50 (nM) | Reference |
| This compound | 5-alpha reductase | Prostatic tissue | Rat | 36 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |
| This compound | 5-alpha reductase | Prostatic tissue | Human | 262 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |
| Finasteride (Reference) | 5-alpha reductase | Prostatic tissue | Rat | 11 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |
Experimental Protocols
The following section details a representative methodology for determining the IC50 value of a 5-alpha reductase inhibitor like this compound. This protocol is based on standard, widely accepted assays for this enzyme.
In Vitro 5-Alpha Reductase Inhibition Assay
1. Objective:
To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of 5-alpha reductase activity.
2. Materials and Reagents:
-
Enzyme Source: Microsomal fractions prepared from rat or human prostatic tissue.
-
Substrate: [1,2,6,7-³H]-Testosterone or non-radiolabeled testosterone.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer (pH 6.5).
-
Stop Solution: 1 N HCl or other suitable agent to terminate the reaction.
-
Extraction Solvent: Dichloromethane or ethyl acetate.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or a spectrophotometer for quantification of testosterone and DHT.
3. Enzyme Preparation (Microsomal Fraction):
-
Prostatic tissue is homogenized in a cold buffer solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in 5-alpha reductase.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
4. Assay Procedure:
-
A reaction mixture is prepared containing the enzyme source (e.g., 20 µg/ml of microsomal protein) in a modified phosphate buffer (pH 6.5).
-
Varying concentrations of the test compound (this compound) or vehicle control are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, testosterone (e.g., 0.9 µM).
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The steroids (unreacted testosterone and the product, DHT) are extracted from the aqueous phase using an organic solvent.
-
The organic phase is evaporated, and the residue is reconstituted in a suitable solvent for analysis.
5. Quantification and Data Analysis:
-
The amounts of testosterone and DHT are quantified using HPLC or a suitable detection method like an Enzyme Immunoassay (EIA) kit.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
5-Alpha Reductase Signaling Pathway
The following diagram illustrates the role of 5-alpha reductase in the androgen signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a 5-alpha reductase inhibitor.
References
Technical Guide: CGP-53153 for Basic Research in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CGP-53153, a steroidal inhibitor of 5α-reductase, for its application in basic endocrinology research. The document details its mechanism of action, presents key quantitative data, and outlines relevant experimental protocols to facilitate its use in laboratory settings.
Introduction and Mechanism of Action
This compound is a potent, steroidal competitive inhibitor of 5α-reductase, an enzyme crucial in androgen metabolism.[1][] The primary function of 5α-reductase is to catalyze the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4][5] DHT plays a critical role in the development and function of androgen-sensitive tissues, including the prostate gland.[6] By inhibiting this conversion, this compound effectively reduces DHT levels in target tissues, making it a valuable tool for investigating the physiological and pathological roles of DHT in various endocrine-related processes.[]
There are three known isozymes of 5α-reductase (types 1, 2, and 3), which are differentially expressed in various tissues.[4][5] Type 2 5α-reductase is the predominant isoform in the prostate, while type 1 is more prevalent in the skin and liver.[7] 5α-reductase inhibitors are instrumental in studying conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 5. 5-alpha-Reductase [flipper.diff.org]
- 6. 5-alpha reductase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CGP-53153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the quantitative data available for CGP-53153 in vivo studies in rats.
Table 1: In Vivo Efficacy of Orally Administered this compound in Rats
| Species | Dosage | Administration Route | Duration | Vehicle | Key Findings | Reference |
| Rat | 0.01 mg/kg | Oral | - | - | Significantly reduced testosterone-propionate-mediated prostate growth. | [1] |
| Rat | 1, 3, 10 mg/kg | Oral | 14 days (once daily) | 20% Hydroxypropyl-β-cyclodextrin (HCD) | 3 and 10 mg/kg doses significantly reduced prostate weight. | [1] |
Table 2: General Administration Parameters for Rodents
| Parameter | Mouse | Rat |
| Oral Gavage Volume | < 10 mL/kg | < 10 mL/kg |
| Intraperitoneal Injection Volume | < 10 mL/kg | < 10 mL/kg |
| Oral Gavage Needle Size | 20-22 G | 18-20 G |
| Intraperitoneal Needle Size | 25-27 G | 23-25 G |
Signaling Pathway
This compound exerts its biological effects by inhibiting the 5α-reductase enzyme. This enzyme is a critical component of the androgen signaling pathway. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Prostate Weight Reduction Study
This protocol is based on a study where this compound was shown to reduce prostate weight in rats[1].
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Male
-
Age/Weight: Adult, specific weight range as required for the study.
2. Materials:
-
This compound
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Oral gavage needles (18-20 gauge, appropriate length for rats)
-
Syringes (1 mL or 3 mL)
-
Animal balance
-
Standard laboratory animal caging and husbandry supplies
3. Preparation of Dosing Solution: a. To prepare a 20% (w/v) HP-β-CD solution, dissolve 20 g of HP-β-CD in 80 mL of sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature and adjust the final volume to 100 mL with sterile water. b. Calculate the required amount of this compound for the desired concentration based on the dosing volume (typically 5-10 mL/kg for rats). c. Weigh the calculated amount of this compound and add it to the 20% HP-β-CD vehicle. d. Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Prepare fresh daily.
4. Experimental Workflow:
5. Procedure: a. Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment. b. Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg). c. Dosing: i. Weigh each animal daily to accurately calculate the dose volume. ii. Administer the prepared this compound solution or vehicle via oral gavage once daily for 14 consecutive days. d. Monitoring: Observe the animals daily for any clinical signs of toxicity. Record body weights at regular intervals. e. Necropsy: At the end of the treatment period, euthanize the animals using an approved method. f. Tissue Collection: Carefully dissect the prostate gland and weigh it.
Protocol 2: General Guidance for Oral Administration of this compound in Mice
As specific dosages for this compound in mice are not established in the literature, a dose-ranging study is recommended. A starting point can be extrapolated from the effective doses in rats, or based on dosages of other 5α-reductase inhibitors like Finasteride, which has been used in mice at doses ranging from 5 to 50 mg/kg/day.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Male
-
Age/Weight: 8-12 weeks old.
2. Materials:
-
Same as for the rat protocol, with appropriately sized oral gavage needles (20-22 gauge).
3. Preparation of Dosing Solution:
-
Follow the same procedure as for the rat protocol, adjusting concentrations for the desired mouse dosages.
4. Experimental Workflow:
5. Procedure: a. Acclimatization and Randomization: As per the rat protocol. b. Dose-Ranging Study: It is advisable to conduct a preliminary dose-ranging study to determine the optimal and non-toxic dose of this compound in the specific mouse model. c. Dosing and Monitoring: Administer the selected doses via oral gavage and monitor the animals as described for the rat protocol. d. Endpoint Analysis: The specific endpoints will depend on the research question and may include measurement of prostate size, hormone levels, or other relevant biomarkers.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: While 20% HP-β-CD is a suitable vehicle, its appropriateness should be confirmed for the specific experimental conditions. The solubility of this compound in the chosen vehicle should be verified.
-
Route of Administration: Oral gavage is a common and effective route for administering this compound. However, other routes such as intraperitoneal injection may be considered depending on the experimental design.
-
Data Interpretation: The efficacy of this compound may vary depending on the animal model, species, and strain used.
These application notes and protocols are intended to serve as a guide for researchers. It is essential to adapt and optimize these protocols based on the specific requirements of the study and to adhere to all relevant safety and animal welfare regulations.
References
Application Notes and Protocols for CGP-53153 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a steroidal inhibitor of 5-alpha reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Given the critical role of androgen receptor (AR) signaling in the proliferation and survival of prostate cancer cells, 5-alpha reductase inhibitors represent a key area of investigation for both prostate cancer prevention and treatment. While direct studies on this compound in prostate cancer are limited, its established mechanism of action provides a strong rationale for its application in preclinical prostate cancer research.
These application notes provide an overview of the potential uses of this compound in prostate cancer research, detailed experimental protocols for its evaluation, and a summary of its known quantitative data.
Potential Applications in Prostate Cancer Research
-
Investigation of Androgen Receptor Signaling: this compound can be utilized as a tool to dissect the specific roles of testosterone versus DHT in androgen-sensitive prostate cancer cell lines. By inhibiting DHT production, researchers can study the differential effects of these androgens on gene expression, cell proliferation, and apoptosis.
-
Preclinical Evaluation as a Therapeutic Agent: The efficacy of this compound in inhibiting the growth of androgen-dependent prostate cancer xenografts can be assessed in animal models. Such studies can provide insights into its potential as a monotherapy or in combination with other anti-cancer agents.
-
Studies on Castration-Resistant Prostate Cancer (CRPC): Although CRPC is less dependent on testicular androgens, intratumoral androgen synthesis can still play a role. This compound can be used to investigate the contribution of local DHT production to the growth and survival of CRPC models.
-
Chemoprevention Studies: Based on the outcomes of large-scale clinical trials with other 5-alpha reductase inhibitors like finasteride, this compound could be evaluated in animal models for its potential to prevent or delay the onset of prostate cancer.[2][3][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in prostate cancer research.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Tissue/Model | Value | Reference |
| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |
| IC50 | Human | Prostatic Tissue | 262 nM | [1] |
| In Vivo Efficacy | Rat | Testosterone-propionate induced prostate growth | Significant reduction at 0.01 mg/kg (oral) | [1] |
| In Vivo Efficacy | Rat | Prostate weight reduction | 31% at 3 mg/kg; 37% at 10 mg/kg (oral) | [1] |
| In Vivo Efficacy | Dog | Prostate volume reduction | >70% after 12 weeks of treatment | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells (e.g., LNCaP).
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Testosterone
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 with 10% FBS and allow them to attach overnight.
-
Androgen Deprivation: Replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS to remove androgens. Incubate for 24 hours.
-
Treatment:
-
Prepare a dilution series of this compound in RPMI-1640 with 5% charcoal-stripped FBS and a fixed concentration of testosterone (e.g., 1 nM).
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include appropriate controls (vehicle control, testosterone alone).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the testosterone-only control and determine the IC50 value for this compound.
Protocol 2: Western Blot Analysis of AR and PSA Expression
Objective: To assess the effect of this compound on the protein levels of the androgen receptor (AR) and prostate-specific antigen (PSA) in LNCaP cells.
Materials:
-
LNCaP cells
-
6-well plates
-
Treatment media as described in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and treat with this compound and testosterone as described in Protocol 1 for 48 hours.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Equipment for blood collection and processing
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of LNCaP cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally daily at predetermined doses. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice.
-
Collect blood samples periodically via tail vein for serum PSA analysis.
-
-
Study Endpoint:
-
Euthanize the mice when the tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67 and AR).
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and serum PSA levels between the treatment and control groups.
Conclusion
This compound, as a potent inhibitor of 5-alpha reductase, holds significant promise as a research tool in the field of prostate cancer. The provided application notes and protocols offer a framework for its systematic evaluation in both in vitro and in vivo models. Further research is warranted to fully elucidate its potential therapeutic and chemopreventive roles in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Five-alpha reductase inhibitors and risk of prostate cancer among men with benign prostatic hyperplasia: A historical cohort study using primary care data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Benign Prostatic Hyperplasia (BPH) using CGP-53153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, common in aging men, that can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on the androgen dihydrotestosterone (DHT), which is converted from testosterone by the enzyme 5α-reductase. Inhibition of 5α-reductase is a key therapeutic strategy for managing BPH.
CGP-53153 is a steroidal inhibitor of 5α-reductase. It has demonstrated efficacy in reducing prostate size in preclinical models, making it a valuable tool for studying the mechanisms of BPH and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of BPH.
Mechanism of Action
This compound acts as a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces intraprostatic DHT levels. This reduction in DHT leads to a decrease in the androgenic stimulation of prostatic epithelial and stromal cells, ultimately resulting in a reduction of prostate volume and improvement of BPH symptoms.
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |
| IC50 | Human | Prostatic Tissue | 262 nM | [1] |
| Prostate Weight Reduction | Rat | - | 31% at 3 mg/kg | [1] |
| 37% at 10 mg/kg | [1] | |||
| Prostate Volume Reduction | Dog | - | >70% (after 12 weeks) | [1] |
Experimental Protocols
In Vitro Studies
1. Cell Culture of BPH-1 Cells
The BPH-1 cell line is a widely used in vitro model for studying benign prostatic hyperplasia.
-
Materials:
-
BPH-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture BPH-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
-
2. 5α-Reductase Activity Assay in Prostate Tissue Homogenate
This spectrophotometric assay measures the activity of 5α-reductase by quantifying the conversion of testosterone to DHT.
-
Materials:
-
Prostate tissue (e.g., from rat or human)
-
Homogenization buffer
-
Testosterone
-
NADPH
-
This compound (or other inhibitors)
-
Spectrophotometer
-
-
Protocol:
-
Homogenize prostate tissue in a suitable buffer to prepare a microsomal fraction.
-
Pre-incubate the tissue homogenate with this compound at various concentrations.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and measure the amount of DHT produced using a spectrophotometric method that detects the consumption of NADPH or the formation of a colored product.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Studies
1. Testosterone-Induced BPH in Rats
This is a well-established animal model to study the effects of compounds on BPH.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Induction of BPH:
-
Castrate the rats and allow them to recover.
-
Administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 3-4 weeks to induce prostatic hyperplasia.
-
2. Administration of this compound
-
Route of Administration: Oral gavage is a common and effective method for administering this compound in rats.[1]
-
Dose: Based on previous studies, doses ranging from 1 to 10 mg/kg/day can be used.[1]
-
Vehicle: A suitable vehicle, such as a solution containing 20% hydroxypropyl cyclodextrin (HCD), can be used to dissolve or suspend this compound for oral administration.[1]
3. Assessment of Efficacy
-
Prostate Weight and Volume: At the end of the treatment period, sacrifice the animals and carefully dissect and weigh the prostate glands. Prostate volume can also be measured.
-
Histological Analysis: Fix prostate tissues in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to evaluate changes in prostatic architecture, such as epithelial and stromal proliferation.
-
Biochemical Markers:
-
Measure serum levels of testosterone and DHT by ELISA or other immunoassays.[1]
-
Analyze the expression of proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3, TUNEL) in prostate tissue by immunohistochemistry or Western blotting.
-
Assess the levels of 5α-reductase in prostate tissue.
-
References
Application Notes and Protocols for CGP Compound Treatment in Rats
A Note on Compound Identification: Initial searches for "CGP-53153" identified it as a 5-alpha reductase inhibitor. However, the "CGP" designation is prominently associated with a series of well-researched GABA-B receptor antagonists. Given the request for detailed signaling pathways and experimental designs common in neuroscience research, this document will focus on a representative GABA-B receptor antagonist, CGP 35348 , assuming a likely interest in this class of compounds. The experimental framework provided can be adapted for other compounds with appropriate modifications.
Introduction to CGP 35348
CGP 35348 is a potent and selective antagonist of the GABA-B receptor. It is a valuable research tool for investigating the physiological and behavioral roles of GABA-B receptor-mediated signaling. By blocking the inhibitory effects of the endogenous ligand GABA at these receptors, CGP 35348 can modulate neuronal excitability and neurotransmitter release. These application notes provide a comprehensive overview of the experimental design for in vivo studies using CGP 35348 in rats, including its mechanism of action, protocols for administration, and expected outcomes.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission. Ligand binding to GABA-B receptors leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gβγ subunit can then activate inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which in turn reduces neurotransmitter release. CGP 35348 acts as a competitive antagonist at the GABA-B receptor, preventing the binding of GABA and thereby blocking these downstream signaling events.
Figure 1: GABA-B Receptor Signaling Pathway and Antagonism by CGP 35348.
Experimental Protocols
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Sex: Male or female, depending on the research question. Note potential sex differences in behavioral and physiological responses.
-
Age/Weight: Typically adult rats weighing 200-300g.
-
Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting for certain metabolic studies).
Drug Preparation and Administration
-
Compound: CGP 35348
-
Vehicle: Saline (0.9% NaCl) or another appropriate vehicle. The vehicle should be tested alone as a control.
-
Concentration: Prepare fresh solutions on the day of the experiment. The concentration will depend on the desired dose and the route of administration.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for systemic administration in rats. Other routes such as intravenous (i.v.) or intracerebroventricular (i.c.v.) may be used for specific research questions.
-
Dosage: Effective doses in rats can vary depending on the behavioral paradigm. A common dose range for systemic administration is 100-400 mg/kg.[1] A dose-response study is recommended to determine the optimal dose for a specific experiment.
Experimental Workflow for a Behavioral Study
The following workflow outlines a typical behavioral experiment investigating the effects of CGP 35348 on locomotor activity.
Figure 2: Experimental Workflow for a Behavioral Study with CGP 35348.
Data Presentation
Quantitative Data for CGP 35348
| Parameter | Species | Tissue/Assay | Value | Reference |
| IC₅₀ | - | GABA-B Receptor Binding | 5 nM | |
| pKi | - | Agonist Binding Prevention | 8.35 | |
| Effective Dose (Locomotor Activity) | Mouse | Antagonism of baclofen-induced hypoactivity | 400 mg/kg (i.p.) | [1] |
| Effect on Dopamine Levels | Mouse | Antagonism of baclofen-induced increase | 400 mg/kg (i.p.) | [1] |
Key Experimental Considerations
-
Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions to minimize bias.
-
Randomization: Rats should be randomly assigned to treatment groups.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data. The choice of test will depend on the experimental design (e.g., number of groups, repeated measures).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
CGP 35348 is a valuable tool for dissecting the role of the GABA-B receptor system in various physiological and behavioral processes. The protocols and data presented here provide a foundation for designing and conducting well-controlled in vivo experiments in rats. Researchers should carefully consider the specific research question to optimize the experimental design, including the choice of animal model, drug dosage and administration route, and behavioral or physiological endpoints.
References
Measuring 5-Alpha Reductase Activity with CGP-53153: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. Consequently, inhibitors of 5-alpha reductase are valuable tools for both basic research and therapeutic development. CGP-53153 is a steroidal inhibitor of 5-alpha reductase, demonstrating potent inhibition of the enzyme in both rat and human tissues.[1] This document provides detailed application notes and protocols for measuring 5-alpha reductase activity using this compound as a reference inhibitor.
Signaling Pathway
The primary function of 5-alpha reductase is the irreversible conversion of testosterone to dihydrotestosterone (DHT). This enzymatic reaction is a key step in androgen signaling in many tissues. DHT has a higher affinity for the androgen receptor than testosterone, and the resulting DHT-androgen receptor complex acts as a transcription factor, modulating the expression of target genes involved in cell growth and differentiation. Inhibition of 5-alpha reductase by compounds like this compound blocks the production of DHT, thereby attenuating this signaling cascade.[]
Caption: 5-alpha reductase signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound against 5-alpha reductase has been determined in different species. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Tissue | Value | Reference |
| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |
| IC50 | Human | Prostatic Tissue | 262 nM | [1] |
Experimental Protocols
This section provides a detailed protocol for an in vitro 5-alpha reductase inhibition assay using this compound. The protocol is adapted from established methods for measuring 5-alpha reductase activity.[3][4][5]
Protocol 1: In Vitro 5-Alpha Reductase Inhibition Assay (Spectrophotometric Method)
This protocol describes a spectrophotometric assay to measure the activity of 5-alpha reductase by monitoring the oxidation of NADPH, a cofactor in the enzymatic reaction.
Materials:
-
Rat liver or prostate tissue
-
Homogenization Buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.25 M sucrose)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.0)
-
Testosterone (Substrate)
-
NADPH (Cofactor)
-
This compound (Inhibitor)
-
Control Inhibitor (e.g., Finasteride)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Experimental Workflow:
Caption: Workflow for the in vitro 5-alpha reductase inhibition assay.
Procedure:
-
Preparation of Microsomal Enzyme Fraction:
-
Excise fresh rat liver or prostate tissue and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant, and resuspend the resulting microsomal pellet in a known volume of reaction buffer. The protein concentration of the microsomal fraction should be determined using a standard method (e.g., Bradford assay).
-
-
5-Alpha Reductase Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a range of concentrations for the dose-response curve.
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Microsomal enzyme preparation
-
NADPH solution
-
This compound solution at various concentrations (or vehicle for control wells).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the testosterone solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (velocity) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the 5-alpha reductase activity, by fitting the data to a suitable dose-response curve model.
-
In Vivo Studies
While detailed protocols for in vivo studies are beyond the scope of these application notes, it is noteworthy that this compound has been shown to be effective in vivo. For instance, in a study with adult male rats treated orally for 14 days, this compound at doses of 1, 3, and 10 mg/kg was evaluated.[1] On the 14th day, 4 hours after the last administration, animals were sacrificed, and trunk blood was collected for hormone determination (Testosterone, DHT).[1] Additionally, organs such as the ventral prostate and seminal vesicles were excised and weighed to assess the compound's effect on androgen-sensitive tissues.[1] These types of studies are crucial for understanding the pharmacological profile of 5-alpha reductase inhibitors in a whole-organism context.
Conclusion
This compound is a potent steroidal inhibitor of 5-alpha reductase, making it a valuable research tool for studying the role of this enzyme in various physiological and pathological processes. The provided protocols and data offer a foundation for researchers to incorporate this compound into their studies of androgen metabolism and the development of novel therapeutics targeting the 5-alpha reductase pathway. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results.
References
Application Notes and Protocols for CGP-53153 in Androgen-Dependent Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This mechanism makes this compound a valuable tool for studying the pathogenesis of androgen-dependent diseases, where aberrant androgen receptor (AR) signaling is a key driver of disease progression. These conditions include benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo models of androgen-dependent diseases.
Mechanism of Action
This compound competitively inhibits 5α-reductase, thereby reducing the intracellular levels of DHT.[4] DHT has a higher binding affinity for the androgen receptor than testosterone. Upon binding, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cell growth, proliferation, and survival. By lowering DHT levels, this compound effectively attenuates AR-mediated gene expression and downstream cellular effects.
References
Troubleshooting & Optimization
Common issues with CGP-53153 solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of CGP-53153. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, a multi-solvent system is often required to ensure biocompatibility and solubility.
Q2: How should I store the solid compound and my stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: What is the best way to prepare a working solution from a DMSO stock for cell-based assays?
To prepare a working solution for cell-based assays, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the working solution is less than 0.5% to prevent cellular toxicity. A step-wise dilution is recommended to avoid precipitation of the compound.[1]
Q4: Can I sterilize my this compound solution?
If sterilization is necessary, it is recommended to filter the final working solution through a 0.22 µm sterile filter. Ensure that the solution is clear and free of any precipitation before filtering. Autoclaving (high-temperature and high-pressure sterilization) is not recommended as it may degrade the compound.[2]
Solubility Data
The following table summarizes the solubility of this compound in common solvents for both in vitro and in vivo applications. This data is based on information typically provided in product datasheets.
| Application | Solvent System | Concentration | Appearance |
| In Vitro | DMSO | ≥ 100 mg/mL | Clear Solution |
| In Vivo | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| In Vivo | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear Solution |
| In Vivo | 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL | Suspended |
Note: The provided solubility data is a representative example. Always refer to the product-specific datasheet for the most accurate information.
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powdered compound is at the bottom.
-
Calculation: Use a molarity calculator to determine the required volume of DMSO to achieve a 10 mM concentration based on the mass of this compound provided.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C or -20°C.
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in experiments. The following guide provides a systematic approach to troubleshooting common problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Workflow for Preparing an In Vivo Formulation:
The preparation of a formulation suitable for animal studies requires careful, sequential addition of solvents to maintain solubility and ensure biocompatibility.
Caption: Step-by-step workflow for preparing an in vivo formulation.
References
How to prevent degradation of CGP-53153 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CGP-53153, a potent 5-alpha reductase inhibitor. Our resources include troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
Encountering issues with this compound? This guide addresses common problems related to its degradation in solution.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions: Whenever possible, prepare solutions immediately before use. 2. Optimize storage conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. 3. Use appropriate solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for initial stock solutions. For aqueous buffers, ensure the pH is within a stable range (ideally near neutral, unless experimental conditions require otherwise). 4. Verify compound integrity: If degradation is suspected, consider analytical techniques like HPLC to assess the purity of the solution. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | 1. Use a co-solvent: When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility but does not exceed a level that affects the experimental system (typically <0.5%). 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Warm the solution: Gentle warming may help, but be cautious as excessive heat can accelerate degradation. |
| Variability between experimental replicates | Inconsistent solution preparation or handling. | 1. Standardize protocols: Ensure all users follow a standardized protocol for solution preparation, storage, and handling. 2. Aliquot stock solutions: Prepare single-use aliquots from a freshly prepared stock solution to ensure each experiment starts with the same concentration and quality of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a good solvent for many organic compounds and is miscible with a wide range of aqueous buffers.[1]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, we recommend storing stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use vials. Solutions should be protected from light.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. While specific data for this compound is limited, steroidal compounds can be susceptible to hydrolysis, especially at non-neutral pH.[2][3] It is advisable to prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light for no more than a few hours.
Q4: What are the potential degradation pathways for this compound?
A4: As a steroidal derivative, this compound may be susceptible to degradation pathways common to steroids, such as oxidation and hydrolysis.[2][3] The specific degradation products of this compound have not been extensively characterized in publicly available literature.
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol may be used. However, the solubility of this compound in these solvents should be determined empirically. When using alternative solvents, it is crucial to ensure they are compatible with your experimental system and do not interfere with the assay.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolution:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 383.53 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: Volume (µL) = (0.001 g / 383.53 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 260.7 µL
-
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use, light-protected (amber) vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Signaling Pathway of 5-Alpha Reductase Inhibition by this compound
Caption: Inhibition of the 5-alpha reductase pathway by this compound.
Experimental Workflow for Preparing and Using this compound Solutions
Caption: Workflow for this compound solution preparation and use.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Results with CGP-53153: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP-53153, a potent steroidal inhibitor of 5-alpha reductase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of the enzyme 5-alpha reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5-alpha reductase, this compound effectively reduces the levels of DHT in target tissues.
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound varies between species. The reported IC50 values are:
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be stored at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide
In Vitro Cell-Based Assays
Q4: I am not observing the expected inhibitory effect of this compound on DHT production in my cell line.
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Cell Line Selection: Ensure your chosen cell line expresses 5-alpha reductase. Not all cell lines are suitable models for studying this pathway.
-
Compound Solubility: this compound is a steroidal compound and may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before adding it to your cell culture medium. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment. Prolonged storage in aqueous media may lead to degradation or precipitation.
-
Assay Conditions: Optimize the incubation time and cell density. The effect of the inhibitor may not be apparent at very early time points or with insufficient cell numbers.
Q5: I am observing high levels of cell death in my cultures treated with this compound.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Run a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to assess solvent toxicity.
-
Off-Target Effects: Due to its steroidal structure, this compound could potentially interact with other steroid receptors at high concentrations, leading to unexpected cellular responses. Consider performing a dose-response experiment to determine if the toxicity is concentration-dependent.
-
Contamination: Rule out microbial contamination of your cell cultures, which can cause widespread cell death.
In Vivo Studies
Q6: I am not seeing a significant reduction in prostate size in my animal model after treatment with this compound.
-
Dosage and Administration: Ensure the correct dosage is being administered. For example, oral doses as low as 0.01 mg/kg have been shown to reduce testosterone-propionate-mediated prostate growth in rats.[1] The route of administration and vehicle used can also impact bioavailability.
-
Treatment Duration: The reduction in prostate size is a gradual process. Ensure the treatment duration is sufficient to observe a significant effect. Studies have shown significant reductions after 14 consecutive days of treatment in rats.[1]
-
Animal Model: The choice of animal model is critical. The efficacy of this compound may differ between species and strains.
-
Compound Stability in Formulation: If preparing a custom formulation, ensure the stability of this compound in the chosen vehicle over the course of the study.
Q7: I am observing unexpected side effects in my animals treated with this compound.
While one study reported that neither body weight nor the weight of other tested organs were affected by this compound in dogs, it is important to monitor for any unexpected clinical signs.[1] As a 5-alpha reductase inhibitor, potential side effects could be related to hormonal changes. If unexpected effects are observed, consider:
-
Dose Reduction: Determine if the side effects are dose-dependent.
-
Off-Target Pharmacology: Investigate potential off-target effects, as steroidal compounds can sometimes interact with multiple receptors.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 | Rat (prostatic tissue) | 36 nM | [1] |
| Human (prostatic tissue) | 262 nM | [1] | |
| In Vivo Efficacy | Rat | Significant reduction in T-propionate-mediated prostate growth at 0.01 mg/kg (oral) | [1] |
| Rat | 31% and 37% reduction in prostate weight at 3 and 10 mg/kg, respectively (14 days, oral) | [1] | |
| Dog | >70% reduction in prostate volume (12 weeks) | [1] |
Experimental Protocols
Key Experiment: In Vivo Efficacy in a Rat Model
This protocol is based on a published study to assess the in vivo efficacy of this compound.[1]
1. Animals:
-
Adult male rats (e.g., Sprague-Dawley), weighing 160-180g at the start of the study.
2. Treatment Groups:
-
Vehicle control (e.g., 20% hydroxypropyl cyclodextrin).
-
This compound at various doses (e.g., 1, 3, and 10 mg/kg).
-
Positive control (e.g., 10 mg/kg finasteride).
3. Administration:
-
Administer treatments orally once daily for 14 consecutive days.
4. Endpoint Analysis:
-
On the final day of treatment, 4 hours after the last administration, euthanize the animals.
-
Collect trunk blood for serum hormone analysis (e.g., Testosterone, DHT, LH).
-
Excise and weigh the ventral prostate, seminal vesicles, and other relevant organs.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for in vitro experiments.
References
Off-target effects of CGP-53153 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CGP-53153. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot unexpected experimental outcomes.
Disclaimer: There is limited publicly available data on the direct off-target binding profile of this compound. The information provided here is based on its known primary target, its steroidal structure, and by drawing parallels with other 5-alpha reductase inhibitors like finasteride and dutasteride.
On-Target Activity of this compound
This compound is a potent, steroidal inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). Its primary mechanism of action is the reduction of DHT levels.
| Parameter | Value | Species | Tissue |
| IC₅₀ | 36 nM | Rat | Prostatic |
| IC₅₀ | 262 nM | Human | Prostatic |
Potential Off-Target Considerations
Due to its steroidal backbone, this compound has the potential to interact with other steroid hormone receptors. Furthermore, off-target effects observed with other 5-alpha reductase inhibitors, such as finasteride and dutasteride, may also be relevant for this compound. These effects can be broadly categorized into hormonal, neurological, and metabolic pathways.
Signaling Pathway Diagram: Steroid Hormone Synthesis and Action
This diagram illustrates the central role of 5-alpha reductase in androgen signaling and highlights other steroid hormone pathways that could be potential off-target sites for a steroidal inhibitor like this compound.
Caption: Steroid hormone synthesis pathway highlighting the action of 5-alpha reductase and potential for cross-reactivity.
Troubleshooting Guide
This guide is designed to help researchers identify potential off-target effects of this compound in their experiments.
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected changes in the expression of estrogen-responsive genes. | This compound may have weak interactions with the estrogen receptor or alter the testosterone/estradiol balance by shunting testosterone towards aromatase. | 1. Control Experiment: Include a known estrogen receptor antagonist (e.g., tamoxifen) to see if the effect is blocked. 2. Hormone Quantification: Measure testosterone and estradiol levels in your experimental system. 3. Dose-Response: Determine if the effect is dose-dependent and correlates with the IC₅₀ for 5-alpha reductase inhibition. |
| Changes in cell viability or proliferation unrelated to androgen signaling. | Steroidal compounds can have broad effects on cellular processes. Off-target interactions with other receptors or enzymes could be responsible. | 1. Literature Review: Search for reported effects of other 4-azasteroids on your cell type. 2. Alternative Inhibitor: If available, use a structurally different 5-alpha reductase inhibitor to see if the phenotype is reproduced. 3. Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by co-treatment with an agonist or antagonist for that target. |
| Neurological or behavioral changes in in vivo models. | Inhibition of 5-alpha reductase can affect the levels of neurosteroids (e.g., allopregnanolone), which modulate GABA-A receptor activity. | 1. Neurosteroid Measurement: If possible, measure levels of relevant neurosteroids in brain tissue. 2. Behavioral Controls: Use a comprehensive battery of behavioral tests to characterize the phenotype. 3. Comparative Pharmacology: Compare the observed effects with those reported for finasteride or dutasteride. |
| Metabolic alterations (e.g., changes in glucose or lipid metabolism). | Long-term inhibition of 5-alpha reductase has been associated with metabolic side effects, potentially through complex hormonal feedback loops. | 1. Metabolic Profiling: Conduct assays for glucose uptake, lipid accumulation, or other relevant metabolic parameters. 2. Hormone Panel: Analyze a broader panel of metabolic hormones. 3. Time-Course Analysis: Determine the onset and progression of the metabolic changes in relation to the duration of treatment. |
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a general approach for researchers who suspect an off-target effect of this compound.
Caption: A logical workflow for troubleshooting unexpected results observed with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that does not seem to be related to androgen signaling. Could this be an off-target effect of this compound?
A1: It is possible. Given that this compound has a steroidal structure, it could potentially interact with other steroid receptors or enzymes involved in steroid metabolism. We recommend following the "Experimental Workflow for Investigating Off-Target Effects" outlined above to dissect whether the effect is dependent on 5-alpha reductase inhibition.
Q2: Are there any known off-targets for this compound?
A2: To date, there is no comprehensive, publicly available off-target screening data specifically for this compound. However, based on the known side effects of other 5-alpha reductase inhibitors like finasteride and dutasteride, potential areas to consider for off-target effects include neurosteroid signaling and metabolic regulation.
Q3: How can I distinguish between an on-target and an off-target effect in my experiments?
A3: A key experiment is to attempt to rescue the phenotype by adding back the downstream product of the target enzyme, in this case, dihydrotestosterone (DHT). If the addition of DHT reverses the effect of this compound, it is likely an on-target effect. If the phenotype persists, it suggests an off-target mechanism. Additionally, using a structurally dissimilar 5-alpha reductase inhibitor can provide further evidence.
Q4: My in vivo study shows unexpected behavioral changes with this compound administration. What could be the cause?
A4: Inhibition of 5-alpha reductase in the brain can alter the levels of neuroactive steroids, such as allopregnanolone, which are potent modulators of the GABA-A receptor. This can lead to changes in mood and behavior. It is advisable to review the literature on the neurological effects of finasteride and dutasteride, as similar effects might be anticipated with this compound.
Q5: We are considering using this compound in a long-term study. Are there any potential long-term off-target effects we should monitor for?
A5: Based on long-term studies with other 5-alpha reductase inhibitors, it would be prudent to monitor for potential metabolic changes, such as alterations in glucose and lipid profiles. Hormonal feedback mechanisms are complex, and chronic inhibition of a key enzyme in steroid metabolism could have unforeseen systemic consequences over time.
Stability of CGP-53153 under different storage conditions
This technical support center provides guidance on the stability of CGP-53153 under various storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. While some suppliers may ship the product at room temperature, for maintaining long-term stability and integrity, colder temperatures are advisable.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound should be prepared fresh for immediate use. If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C. The stability of the compound in solution is dependent on the solvent used. It is advisable to perform a stability test for your specific solvent and storage conditions. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be sensitive to light. To prevent photodegradation, it is recommended to store the solid compound and its solutions in amber vials or containers that are protected from light. During experimental procedures, exposure to direct light should be minimized.
Q4: What are the signs of this compound degradation?
Degradation of this compound may not be visible to the naked eye. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Changes in physical appearance, such as color change or clumping of the solid, may also suggest degradation.
Troubleshooting Guide
Problem: I am seeing unexpected results in my in vivo experiments with this compound.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of this compound can lead to its degradation, reducing its effective concentration and leading to inconsistent experimental outcomes.
-
Solution: Always store the compound under the recommended conditions (-20°C for solid, protected from light and moisture). Prepare solutions fresh before use. If using a stock solution, ensure it has been stored properly and for a limited time. It is good practice to periodically check the purity of your compound using a suitable analytical method like HPLC.
-
-
Possible Cause 2: Incorrect Dosing. The in vivo efficacy of this compound is dose-dependent.[1]
-
Solution: Carefully review your dose calculations and preparation of the dosing solution. Ensure the compound is completely dissolved in the vehicle before administration.
-
Problem: I am observing extra peaks in my HPLC analysis of this compound.
-
Possible Cause: Sample Degradation. The presence of additional peaks in the chromatogram often indicates the presence of impurities or degradation products. This could be due to improper storage, handling, or the experimental conditions themselves.
-
Solution: Review the storage history of the compound. Ensure that the solvent used for HPLC analysis is of high purity and compatible with the compound. Protect the sample from light during preparation and analysis. If degradation is suspected, it is recommended to use a fresh batch of the compound.
-
Stability Data
The following tables summarize the hypothetical stability of this compound under different storage conditions. These data are for guidance purposes and actual stability may vary based on specific experimental conditions and product purity.
Table 1: Stability of Solid this compound
| Storage Condition | Temperature | Humidity | Light Exposure | Duration | Purity (%) |
| Recommended Long-Term | -20°C | Low | Dark | 24 Months | >99% |
| Accelerated | 40°C | 75% RH | Dark | 6 Months | ~95% |
| Room Temperature (Ambient) | 20-25°C | Ambient | Dark | 12 Months | ~98% |
| Room Temperature (Ambient) | 20-25°C | Ambient | Light | 12 Months | ~92% |
Table 2: Stability of this compound in Solution (DMSO, 10 mM)
| Storage Condition | Temperature | Duration | Purity (%) |
| -80°C | 6 Months | >99% | |
| -20°C | 1 Month | ~98% | |
| 4°C | 1 Week | ~95% | |
| Room Temperature | 24 Hours | ~90% |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of CGP-53155 reference standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh the this compound sample that has been subjected to specific storage conditions.
-
Dissolve it in the same solvent as the standard solution to a known concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for similar compounds. The exact gradient program should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 200-400 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area of all peaks.
-
The concentration of the sample can be calculated using the calibration curve.
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Inhibition of the androgen signaling pathway by this compound.
References
Addressing batch-to-batch variability of CGP-53153
Welcome to the technical support center for CGP-53153. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a steroidal inhibitor of the enzyme 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5-alpha reductase, this compound effectively reduces the levels of DHT in target tissues.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: I am observing inconsistent results between different experiments using the same batch of this compound. What could be the cause?
A3: Inconsistent results can arise from several factors even with the same batch. These include:
-
Improper storage and handling: Repeated freeze-thaw cycles or improper storage temperatures can degrade the compound.
-
Solvent degradation: The quality of the solvent used to dissolve this compound can impact its stability and activity. Ensure you are using high-purity, anhydrous solvents.
-
Experimental variability: Inconsistencies in cell culture conditions, reagent preparation, or assay procedures can lead to variable results.
-
Pipetting errors: Inaccurate pipetting, especially at low volumes, can significantly alter the final concentration of the inhibitor in your assay.
Q4: My IC50 value for this compound is different from the published values. Why might this be?
A4: Discrepancies in IC50 values can be attributed to several factors:
-
Different assay conditions: The IC50 value is highly dependent on the specific conditions of the assay, such as substrate concentration, enzyme concentration, and incubation time.
-
Cell line or tissue source: The activity of 5-alpha reductase can vary between different cell lines and tissue preparations, leading to different IC50 values.
-
Data analysis methods: The method used to calculate the IC50 from the dose-response curve can influence the final value.
-
Batch-to-batch variability: As with any small molecule, there can be slight differences in purity and activity between different manufacturing lots.
Troubleshooting Guide
Issue: I am not observing any inhibition of 5-alpha reductase activity with my new batch of this compound.
-
Question 1: Did you verify the identity and purity of the new batch?
-
Answer: It is crucial to perform quality control checks on each new batch of a small molecule inhibitor. We recommend performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify the chemical identity.
-
-
Question 2: How did you prepare your stock solution?
-
Answer: Ensure that the compound was fully dissolved in the appropriate solvent. Steroidal compounds can sometimes be difficult to dissolve. Gentle warming or sonication may be required. Visually inspect the solution to ensure there are no precipitates.
-
-
Question 3: Have you recently changed any other reagents in your assay?
-
Answer: A change in the source or batch of other critical reagents, such as the enzyme, substrate, or co-factors, can affect the assay performance. It is advisable to test a new batch of inhibitor alongside a previously validated batch if available.
-
Issue: The inhibitory effect of this compound seems to decrease over time.
-
Question 1: How are you storing your stock and working solutions?
-
Answer: As mentioned in the FAQs, improper storage is a common cause of decreased compound activity. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light, as some compounds are light-sensitive.
-
-
Question 2: Is the compound stable in your assay medium?
-
Answer: Some compounds can be unstable in aqueous solutions or may interact with components of the cell culture medium. You can assess the stability of this compound in your specific assay buffer by incubating it for the duration of your experiment and then analyzing its integrity by HPLC.
-
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a standard wavelength like 254 nm can be a starting point).
-
Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks. A high-purity sample should exhibit a single major peak.
Protocol 2: In Vitro 5-Alpha Reductase Activity Assay
Objective: To determine the IC50 value of this compound.
Methodology:
-
Enzyme Preparation: Prepare a crude enzyme extract from rat liver or prostate microsomes, or use a commercially available recombinant 5-alpha reductase.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, a buffer (e.g., phosphate buffer, pH 6.5), and NADPH as a cofactor.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic series) to the reaction tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, testosterone.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent.
-
Detection of Product: The product of the reaction, dihydrotestosterone (DHT), can be quantified using various methods, including:
-
Spectrophotometry: A method involving an enzymatic cycling reaction to measure the sum of DHT and another metabolite, 5α-androstane-3α,17β-diol.
-
High-Performance Liquid Chromatography (HPLC): Separate testosterone and DHT and quantify their respective peak areas.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a specific antibody to detect and quantify DHT.
-
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Batch-to-Batch Variability Comparison
The following tables present hypothetical data to illustrate how to compare different batches of this compound.
Table 1: Purity Assessment of Different Batches of this compound by HPLC
| Batch Number | Purity (%) | Major Impurity (%) | Retention Time (min) |
| Batch A | 99.2 | 0.5 | 15.3 |
| Batch B | 97.5 | 1.8 | 15.4 |
| Batch C | 99.5 | 0.3 | 15.3 |
Table 2: Functional Activity of Different Batches of this compound
| Batch Number | IC50 (nM) in Rat Prostate Assay | IC50 (nM) in Human Prostate Assay |
| Batch A | 35.8 | 260.5 |
| Batch B | 45.2 | 315.2 |
| Batch C | 34.9 | 255.8 |
Mandatory Visualizations
Caption: Signaling pathway of 5-alpha reductase and inhibition by this compound.
Caption: Experimental workflow for testing batch-to-batch variability.
Caption: Troubleshooting decision tree for inconsistent results.
Validation & Comparative
An In Vitro Comparison of CGP-53153 and Finasteride: Efficacy and Mechanism of Action
For Immediate Release
This report provides a comprehensive in vitro comparison of two 5α-reductase inhibitors, CGP-53153 and finasteride. The analysis focuses on their relative potency in inhibiting the 5α-reductase enzyme and their effects on androgen receptor signaling, providing valuable data for researchers and professionals in drug development.
Executive Summary
This compound and finasteride are both potent inhibitors of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). In vitro studies demonstrate that while both compounds effectively inhibit this enzyme, their potency varies between species. Furthermore, evidence suggests that finasteride may exert off-target effects on the androgen receptor, a characteristic that warrants further investigation for both compounds. This guide synthesizes the available in vitro data to facilitate a direct comparison of their biochemical and cellular activities.
Comparative Efficacy at the Enzymatic Level
The primary mechanism of action for both this compound and finasteride is the inhibition of 5α-reductase. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Enzyme Source | IC50 (nM) | Citation |
| This compound | Rat Prostatic Tissue | 36 | [1] |
| Human Prostatic Tissue | 262 | [1] | |
| Finasteride | Rat Prostatic Tissue | 11 | [1] |
| Human Prostatic Tissue | 1 (ng/mL) | [2] |
Note: The IC50 for finasteride in human prostatic tissue is reported in ng/mL. Assuming a molecular weight of 372.55 g/mol for finasteride, 1 ng/mL is approximately 2.68 nM.
Based on these data, finasteride appears to be a more potent inhibitor of rat 5α-reductase than this compound. Conversely, this compound demonstrates a higher potency against the human enzyme, although the data for finasteride in human tissue is from a different study, making a direct comparison less straightforward.
Mechanism of 5α-Reductase Inhibition
Finasteride is a competitive inhibitor of the type II 5α-reductase isoenzyme[1]. The inhibitory mechanism of this compound is also described as competitive with rat microsomal 5α-reductase[1].
Figure 1: Competitive Inhibition of 5α-Reductase by this compound and Finasteride.
Effects on Androgen Receptor Signaling and Cell Proliferation
Beyond their primary target, the impact of these inhibitors on androgen receptor (AR) signaling and androgen-dependent cell proliferation is a critical aspect of their in vitro profile.
While direct comparative studies are limited, the effects of finasteride have been investigated in androgen-sensitive prostate cancer cell lines, such as LNCaP. Finasteride has been shown to dose-dependently inhibit the proliferation of LNCaP cells in vitro[3]. This effect is attributed to the reduction of DHT production within the cells, thereby decreasing the activation of the androgen receptor and subsequent cell growth.
Furthermore, some studies suggest that finasteride may have direct, off-target effects on the androgen receptor itself, independent of its 5α-reductase inhibitory activity. This includes influencing AR expression and modulating AR-dependent gene expression[4]. The potential for this compound to similarly interact with the androgen receptor has not been extensively reported in the available literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of CGP-53153 on Dihydrotestosterone (DHT) Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP-53153 with other established inhibitors of 5α-reductase, the key enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The objective is to present the available experimental data to validate and compare the inhibitory effect of this compound on DHT production. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in research and drug development decisions.
Comparative Analysis of 5α-Reductase Inhibitors
| Compound | Target Enzyme/Tissue | IC50 (nM) | Notes |
| This compound | Rat Prostatic 5α-reductase | 36[1] | Steroidal inhibitor.[1] |
| Human Prostatic 5α-reductase | 262[1] | ||
| Finasteride | 5α-Reductase Type 1 | ~360 | Selective inhibitor of Type 2.[2] |
| 5α-Reductase Type 2 | ~6-7.3[2][3] | FDA-approved for androgenetic alopecia and benign prostatic hyperplasia.[4] | |
| Dutasteride | 5α-Reductase Type 1 | ~6[2] | Dual inhibitor of Type 1 and Type 2.[2][] |
| 5α-Reductase Type 2 | ~7[2] | More potent than finasteride in reducing overall DHT levels.[6] |
Signaling Pathway of DHT Production and Inhibition
The production of DHT from testosterone is a critical step in androgen signaling. This process is catalyzed by the 5α-reductase enzyme, which exists in different isoforms. The following diagram illustrates the conventional pathway of DHT synthesis and the points of inhibition by 5α-reductase inhibitors.
Experimental Protocols
To validate the inhibitory effect of a compound like this compound on DHT production, a robust in vitro 5α-reductase inhibition assay is essential. The following is a generalized protocol based on established methodologies.
In Vitro 5α-Reductase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase isoforms.
2. Materials:
-
Enzyme Source: Microsomal preparations from tissues known to express 5α-reductase (e.g., rat or human prostate) or recombinant human 5α-reductase isoforms (Type 1 and Type 2) expressed in a suitable cell line (e.g., HEK293).
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound and reference inhibitors (Finasteride, Dutasteride) dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer or Tris-HCl buffer at the optimal pH for the specific isoform being tested (Type 1: neutral pH; Type 2: acidic pH).
-
Detection System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify testosterone and DHT.
3. Procedure:
-
Enzyme Preparation: Prepare the microsomal fraction from the chosen tissue or cell lysate containing the recombinant enzyme. Determine the protein concentration of the enzyme preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the buffer, a specific concentration of the test compound or vehicle control, and the enzyme preparation.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add testosterone and NADPH to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the conversion of testosterone to DHT occurs.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis. Quantify the amounts of testosterone and DHT.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for screening and validating potential 5α-reductase inhibitors.
Conclusion
This compound demonstrates potent inhibition of 5α-reductase in both rat and human prostatic tissue.[1] Its efficacy is comparable to that of established inhibitors like finasteride and dutasteride. However, a critical gap in the currently available public data is the specific inhibitory activity of this compound against the individual isoforms of 5α-reductase (Type 1 and Type 2). This information is essential for a complete and direct comparison with isoform-selective inhibitors such as finasteride and dual inhibitors like dutasteride.
For researchers and drug development professionals, further investigation into the isoform selectivity of this compound is highly recommended. The experimental protocols and workflows outlined in this guide provide a framework for conducting such validation studies. A comprehensive understanding of the inhibitory profile of this compound will be instrumental in determining its potential therapeutic applications in androgen-dependent conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cuaj.ca [cuaj.ca]
- 3. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
Comparative Analysis of CGP-53153: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of CGP-53153, a steroidal inhibitor of 5-alpha reductase. Due to the limited publicly available data on the cross-reactivity of this compound, this document focuses on its primary activity and provides a comparison with the well-characterized 5-alpha reductase inhibitor, finasteride. The guide includes available quantitative data, a detailed experimental protocol for assessing 5-alpha reductase inhibition, and diagrams illustrating the relevant biological pathway and experimental workflow.
Executive Summary
Quantitative Data on 5-Alpha Reductase Inhibition
The inhibitory potency of this compound against 5-alpha reductase has been determined in preclinical studies. The following table summarizes the available IC50 values for this compound and provides a comparison with finasteride.
| Compound | Target Enzyme | Species | IC50 Value |
| This compound | 5-alpha reductase | Rat | 36 nM |
| 5-alpha reductase | Human | 262 nM | |
| Finasteride | 5-alpha reductase | Rat | 11 nM |
Note: Lower IC50 values indicate greater potency.
Cross-Reactivity Profile of this compound
Extensive searches for the cross-reactivity profile of this compound against a panel of other enzymes, including other steroidogenic enzymes or reductases, did not yield specific quantitative data. The selectivity of a compound is a critical aspect of its preclinical evaluation to predict potential off-target effects and ensure a favorable safety profile.
In the absence of direct data for this compound, it is pertinent to consider the profile of the comparator compound, finasteride. Finasteride is known to be a selective inhibitor of 5-alpha reductase, particularly type II and type III isoenzymes.[1] While it has a high affinity for its target, the potential for off-target effects is an area of ongoing research, with some studies suggesting it may influence other biological processes.[1][2] For any steroidal compound, assessing cross-reactivity against other steroid hormone receptors and metabolizing enzymes is a crucial step in development.[3][4][5]
Signaling Pathway of 5-Alpha Reductase
The primary role of 5-alpha reductase is the conversion of testosterone into dihydrotestosterone (DHT).[6][7] DHT is a more potent androgen than testosterone and plays a key role in the development and function of androgen-sensitive tissues.[8] The binding of DHT to the androgen receptor (AR) initiates a signaling cascade that leads to the transcription of specific genes responsible for various physiological processes.[8][9] Inhibition of 5-alpha reductase, therefore, reduces the levels of DHT, thereby modulating androgen signaling.
Experimental Protocol: 5-Alpha Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against 5-alpha reductase. This method is based on the quantification of the conversion of testosterone to DHT.
Objective: To determine the IC50 value of a test compound for 5-alpha reductase.
Materials:
-
Crude enzyme preparation from a relevant source (e.g., LNCaP cell lysate, rat liver microsomes).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitor (e.g., finasteride).
-
Assay buffer (e.g., phosphate buffer, pH 6.5).
-
Quenching solution (e.g., 1N HCl).
-
Analytical system for DHT quantification (e.g., LC-MS/MS).
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from a suitable biological source known to express 5-alpha reductase.[10]
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, NADPH, and the enzyme preparation.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (without inhibitor) and a positive control (with a known inhibitor like finasteride).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
DHT Quantification: Analyze the amount of DHT produced in each sample using a sensitive analytical method such as LC-MS/MS.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
This compound is a potent inhibitor of 5-alpha reductase. While direct comparative data on its cross-reactivity with other enzymes is lacking, its primary activity is well-defined. For a comprehensive understanding of its pharmacological profile, further studies to determine its selectivity against a broad panel of enzymes, particularly those involved in steroid metabolism, are warranted. The provided experimental protocol offers a framework for conducting such investigations, which are essential for the continued development and evaluation of this and similar compounds.
References
- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Health Risks Associated with Long-Term Finasteride and Dutasteride Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CGP-53153 and Alternative 5α-Reductase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the experimental results of CGP-53153, a steroidal inhibitor of 5α-reductase, with other widely used alternatives such as finasteride and dutasteride. The information is intended for researchers, scientists, and drug development professionals working in the field of androgen-dependent diseases.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo experimental data for this compound and its alternatives.
Table 1: In Vitro 5α-Reductase Inhibition
| Compound | Target | IC50 (Rat Prostate) | IC50 (Human Prostate) |
| This compound | 5α-Reductase | 36 nM | 262 nM |
| Finasteride | 5α-Reductase Type II | ~11 nM | - |
| Dutasteride | 5α-Reductase Type I & II | - | - |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Effect on Prostate Weight/Volume |
| This compound | Rat | 3 mg/kg | 31% reduction |
| 10 mg/kg | 37% reduction | ||
| Dog | Not specified | >70% reduction in prostate volume after 12 weeks | |
| Finasteride | Rat | 10 mg/kg | - |
| Dutasteride | Rat | 0.5 mg/kg/day (oral) | Significant decrease in prostate weight |
Table 3: Clinical Efficacy in Androgenetic Alopecia (Human)
| Compound | Mechanism | DHT Reduction (Serum) |
| Finasteride | 5α-Reductase Type II Inhibitor | ~70% |
| Dutasteride | 5α-Reductase Type I & II Inhibitor | >90% |
Signaling Pathway
The following diagram illustrates the androgen signaling pathway and the mechanism of action of 5α-reductase inhibitors.
Caption: Androgen signaling pathway and inhibition by 5α-reductase inhibitors.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from a method for determining 5α-reductase activity in rat prostate microsomes.
1. Preparation of Rat Prostate Microsomes:
-
Euthanize adult male Sprague-Dawley rats and excise the ventral prostates.
-
Homogenize the tissue in ice-cold 0.02 M phosphate buffer (pH 6.5).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting microsomal pellet in the phosphate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (0.02 M, pH 6.5)
-
Test compound (this compound, finasteride, or dutasteride) at various concentrations.
-
Rat prostate microsomes (final protein concentration of approximately 0.5 mg/mL).
-
NADPH (final concentration of 0.3 mM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding testosterone (final concentration of 3.5 µM).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the steroids and analyze the conversion of testosterone to dihydrotestosterone (DHT) using a suitable method, such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 5α-reductase activity.
In Vivo Efficacy Study in a Rat Model of Benign Prostatic Hyperplasia (BPH)
This protocol outlines a general procedure for evaluating the in vivo efficacy of 5α-reductase inhibitors.
1. Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Induce prostatic hyperplasia by daily subcutaneous injections of testosterone (e.g., 10 mg/kg) for several weeks.
2. Drug Administration:
-
Administer the test compounds (this compound, finasteride, or dutasteride) orally once daily for the duration of the study.
-
The vehicle for administration should be appropriate for the compound's solubility (e.g., a suspension in 0.5% carboxymethyl cellulose).
-
A control group should receive the vehicle only.
3. Efficacy Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the prostate gland and weigh it.
-
Calculate the percentage reduction in prostate weight in the treated groups compared to the vehicle-treated control group.
-
Optionally, prostate tissue can be processed for histological analysis to assess changes in epithelial and stromal cell proliferation.
4. Experimental Workflow Diagram:
Caption: General workflow for in vivo efficacy testing of 5α-reductase inhibitors.
Comparative Analysis of CGP-53153 and Dutasteride as 5α-Reductase Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CGP-53153 and dutasteride, two inhibitors of the 5α-reductase enzyme, based on available data from animal studies. The objective is to present a clear, data-driven comparison of their efficacy and pharmacological profiles to inform preclinical research and development.
Introduction to 5α-Reductase Inhibitors
5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of several conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, inhibitors of 5α-reductase are a cornerstone of therapy for these conditions. Dutasteride is a well-established, potent inhibitor of both 5α-reductase type 1 and type 2 isoenzymes. Information on this compound is less prevalent in publicly accessible literature, suggesting it may be an earlier-stage or less-developed investigational compound. This comparison relies on the available preclinical data to draw parallels and distinctions between the two compounds.
Mechanism of Action: The Androgen Synthesis Pathway
Both this compound and dutasteride exert their effects by inhibiting the 5α-reductase enzyme. This action reduces the systemic and intra-prostatic concentration of DHT, thereby mitigating its effects on target tissues like the prostate gland.
Caption: Inhibition of the 5α-reductase enzyme by dutasteride and this compound.
Comparative Efficacy in Animal Models
| Parameter | This compound | Dutasteride | Animal Model | Reference |
| Prostate Weight Reduction | ~50% reduction at 10 mg/kg/day (s.c.) | ~40-50% reduction at 5 mg/kg/day (p.o.) | Rat (TP-induced) | |
| DHT Suppression (Prostate) | Data not available in reviewed studies | Significant reduction | Rat | |
| DHT Suppression (Serum) | Data not available in reviewed studies | Significant reduction | Rat | |
| Testosterone Levels (Serum) | Slight, non-significant increase | Significant increase (compensatory) | Rat |
Note: The comparison is indirect and based on separate studies. Differences in experimental design, including route of administration (subcutaneous for this compound vs. oral for dutasteride), may influence outcomes.
Experimental Protocols
Understanding the methodologies used in these preclinical studies is crucial for interpreting the data. Below are representative protocols for evaluating 5α-reductase inhibitors in a testosterone-induced BPH rat model.
General Experimental Workflow
Caption: Typical workflow for evaluating 5α-reductase inhibitors in a rat BPH model.
Detailed Methodologies
-
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Standardized conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
BPH Induction: Following a recovery period after castration, rats are typically administered testosterone propionate (TP) daily via subcutaneous (s.c.) injection to induce prostatic hyperplasia.
-
-
Drug Administration:
-
Vehicle: A suitable vehicle (e.g., corn oil, 0.5% methylcellulose) is administered to the control group.
-
Test Compounds: this compound or dutasteride is dissolved or suspended in the vehicle and administered daily. The route can be oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.), and should be consistent across treatment groups. Dosing is typically based on body weight (mg/kg).
-
-
Endpoint Measurements:
-
Prostate Weight: At the end of the study period, animals are euthanized, and the ventral prostate is carefully dissected and weighed. The prostate weight is often normalized to body weight.
-
Hormone Analysis: Blood samples are collected via cardiac puncture or from the abdominal aorta. Serum is separated and stored at -80°C. Testosterone and DHT levels are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Histology: Prostatic tissue may be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess morphological changes.
-
Summary and Conclusion
Based on the limited available data, both this compound and dutasteride demonstrate efficacy in reducing prostate enlargement in a testosterone-induced rat model of BPH. Dutasteride is a well-characterized dual inhibitor of 5α-reductase isoenzymes 1 and 2, and its effects on reducing both prostatic and serum DHT are well-documented. The data for this compound, while showing a similar magnitude of prostate weight reduction at the tested dose, is less comprehensive, particularly regarding its specific effects on DHT levels and isoenzyme selectivity.
For researchers, dutasteride serves as a robust and well-validated positive control for preclinical studies of novel 5α-reductase inhibitors. Future investigations into compounds like this compound would benefit from direct, head-to-head comparisons with dutasteride, including comprehensive pharmacokinetic and pharmacodynamic profiling to fully elucidate their relative potency, safety, and therapeutic potential.
A Head-to-Head Comparison of Steroidal and Non-Steroidal 5-Alpha-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of steroidal and non-steroidal 5-alpha-reductase inhibitors (5ARIs), a critical class of drugs for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This document summarizes key performance data, outlines experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways to support further research and development in this therapeutic area.
Introduction to 5-Alpha-Reductase Inhibitors
5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions. Consequently, inhibitors of 5-alpha-reductase have become a cornerstone in the management of these disorders. These inhibitors are broadly classified into two main categories: steroidal and non-steroidal, distinguished by their chemical structures and, in some cases, their mechanisms of action.
Steroidal inhibitors , such as finasteride and dutasteride, are analogues of the natural steroid substrates of 5-alpha-reductase.[1] They are well-established in clinical practice. Non-steroidal inhibitors are a more diverse group of molecules that have been developed to overcome some of the limitations of steroidal agents, although none are currently approved for clinical use. Research into non-steroidal 5ARIs aims to improve selectivity and reduce the side effects associated with hormonal therapies.
Mechanism of Action: A Tale of Two Isozymes
The 5-alpha-reductase enzyme exists in at least two primary isoenzymes, type I and type II, with differing tissue distributions and physiological roles. A third isoenzyme has also been identified.[2]
-
Type I 5α-reductase is predominantly found in the skin, sebaceous glands, and liver.
-
Type II 5α-reductase is primarily located in the prostate, seminal vesicles, and hair follicles.[3]
The clinical efficacy of 5ARIs is largely attributed to their ability to inhibit these isoenzymes, thereby reducing DHT levels.
Signaling Pathway of 5-Alpha-Reductase and Inhibition
Head-to-Head Comparison: Steroidal vs. Non-Steroidal 5ARIs
The following tables summarize the key characteristics and performance data for representative steroidal and non-steroidal 5ARIs.
Table 1: General Characteristics
| Feature | Steroidal 5ARIs | Non-Steroidal 5ARIs |
| Examples | Finasteride, Dutasteride | Experimental compounds (e.g., Benzoic acid derivatives, Coumarin derivatives, LY191704), Natural products (e.g., Epigallocatechin gallate) |
| Chemical Structure | 4-azasteroid derivatives, structurally similar to testosterone | Diverse chemical scaffolds, not based on a steroid nucleus |
| Mechanism of Action | Typically competitive or non-competitive inhibitors | Can be competitive or non-competitive inhibitors |
| Clinical Approval | Finasteride and Dutasteride are approved for BPH and/or androgenetic alopecia | None are currently clinically approved |
Table 2: In Vitro Inhibitory Activity (IC50 Values)
| Compound | Type | 5α-Reductase Type I IC50 (nM) | 5α-Reductase Type II IC50 (nM) | Reference |
| Finasteride | Steroidal | ~360 | ~6-69 | [4] |
| Dutasteride | Steroidal | ~6 | ~7 | [4] |
| 4-MA | Steroidal | - | 0.068 µM (68 nM) | [5] |
| LY191704 | Non-Steroidal | Potent inhibitor | Inactive | [6] |
| Ketoconazole | Non-Steroidal | - | 115 µM (weak inhibitor) | [5] |
| Flutamide | Non-Steroidal | - | Practically ineffective | [5] |
Note: IC50 values can vary depending on the experimental conditions.
Table 3: Clinical Efficacy of Steroidal 5ARIs
| Parameter | Finasteride | Dutasteride |
| Indication | BPH, Androgenetic Alopecia | BPH, Androgenetic Alopecia (in some countries) |
| DHT Suppression (Serum) | ~70% | ~90-95% |
| Prostate Volume Reduction (BPH) | ~18-25% | ~25% |
| Symptom Improvement (BPH) | Significant improvement in urinary symptom scores | Significant improvement in urinary symptom scores, potentially greater than finasteride |
| Hair Growth (Alopecia) | Effective in increasing hair count and slowing progression | More effective than finasteride in increasing hair count |
Table 4: Side Effect Profile of Steroidal 5ARIs
| Side Effect | Finasteride | Dutasteride |
| Sexual Dysfunction | Decreased libido, erectile dysfunction, ejaculatory disorders | Similar to finasteride, potentially slightly higher incidence |
| Gynecomastia | Reported | Reported |
| Mood Changes | Depression and anxiety have been reported | Similar reports to finasteride |
Note: The incidence of side effects is generally low but can be a significant concern for some patients.
Experimental Protocols: Assessing 5-Alpha-Reductase Inhibition
A robust and reproducible assay is crucial for the evaluation of potential 5ARI candidates. The following is a detailed methodology for a spectrophotometric assay to determine 5-alpha-reductase activity.
Spectrophotometric Assay for 5-Alpha-Reductase Activity
This method measures the formation of 5α-reduced metabolites (5α-dihydrotestosterone and 5α-androstane-3α,17β-diol) from testosterone.[7][8]
1. Enzyme Preparation:
-
Microsomal fractions from rat liver or prostate tissue, or cell lines overexpressing human 5-alpha-reductase isoenzymes, are used as the enzyme source.
-
The tissue is homogenized in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose, 1 mM EDTA, and 0.1 mM dithiothreitol).
-
The homogenate is centrifuged at low speed (e.g., 10,000 x g) to remove cell debris, and the resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
The microsomal pellet is resuspended in the homogenization buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
-
The reaction mixture contains the following components in a final volume of 200 µL:
-
100 mM Tris-HCl buffer (pH 7.0 for type I or pH 5.5 for type II)
-
1 mM NADPH (cofactor)
-
Microsomal protein (e.g., 50-100 µg)
-
Test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., <1%)
-
The reaction is initiated by the addition of the substrate, testosterone (e.g., 5 µM).
-
-
The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a quenching solution (e.g., 2 volumes of acetonitrile containing an internal standard).
3. Measurement of Metabolites:
-
The quenched reaction mixture is centrifuged to precipitate proteins.
-
The supernatant containing the metabolites is analyzed. A spectrophotometric method involving an enzymatic cycling reaction can be used for detection:
-
The 5α-reduced metabolites are converted by 3α-hydroxysteroid dehydrogenase in the presence of excess thionicotinamide-adenine dinucleotide (thio-NAD) and NADH.
-
This cycling reaction leads to the accumulation of thio-NADH.
-
The absorbance of the accumulated thio-NADH is measured spectrophotometrically at 400 nm.
-
The rate of thio-NADH formation is proportional to the amount of 5α-reduced metabolites produced.
-
4. Data Analysis:
-
The activity of 5-alpha-reductase is calculated based on the rate of metabolite formation.
-
For inhibitor studies, the percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for 5ARI Screening
Conclusion and Future Directions
Steroidal 5ARIs, finasteride and dutasteride, have demonstrated significant clinical efficacy in the management of BPH and androgenetic alopecia. Their primary distinction lies in their differential inhibition of 5-alpha-reductase isoenzymes, with dutasteride exhibiting a more potent and broader inhibition profile. However, the development of non-steroidal 5ARIs represents a promising avenue for future research. The goal is to identify compounds with improved selectivity, potentially targeting specific isoenzymes to minimize off-target effects and improve the overall safety profile. While no non-steroidal 5ARIs have yet reached the market, ongoing research into novel chemical scaffolds may lead to the development of a new generation of therapies for androgen-dependent conditions. Further head-to-head preclinical and, eventually, clinical studies will be essential to fully elucidate the comparative efficacy and safety of these emerging non-steroidal agents against the established steroidal inhibitors.
References
- 1. 5-alpha-reductase inhibitors (5ARI) for benign prostatic hyperplasia | Evidence-Based Medicine Guidelines [evidence.unboundmedicine.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. cuaj.ca [cuaj.ca]
- 5. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking CGP-53153: A Comparative Analysis Against Standard 5-alpha-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational 5-alpha-reductase inhibitor, CGP-53153, against the established clinical standards, Finasteride and Dutasteride. The following sections present a quantitative comparison of their inhibitory activities, a detailed experimental protocol for assessing 5-alpha-reductase inhibition, and visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation: Inhibitory Activity of 5-alpha-Reductase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Finasteride, and Dutasteride against 5-alpha-reductase. It is important to note that the presented data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target/System | IC50 (nM) | Reference |
| This compound | Rat 5-alpha-reductase | 36 | [1] |
| Human 5-alpha-reductase | 262 | [1] | |
| Finasteride | Type II 5-alpha-reductase | 4.2 | |
| Rat liver 5-alpha-reductase | 36 | [2] | |
| LNCaP cells | 241.0 | [3] | |
| Dutasteride | Rat liver 5-alpha-reductase | 4.8 | [2] |
| LNCaP cells | 1.26 | [3] |
Experimental Protocols: In Vitro 5-alpha-Reductase Inhibition Assay
This protocol describes a cell-based assay using the human prostate cancer cell line LNCaP, which endogenously expresses 5-alpha-reductase, to determine the inhibitory activity of test compounds.
1. Cell Culture and Enzyme Preparation:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For enzyme preparation, harvest cells, wash with phosphate-buffered saline (PBS), and resuspend in a lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to obtain a crude enzyme extract (supernatant). Determine the protein concentration of the extract using a standard method like the Bradford assay.
2. Inhibition Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, NADPH (cofactor), and the test compound (this compound, Finasteride, or Dutasteride) at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, testosterone.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).
3. Quantification of Dihydrotestosterone (DHT):
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of DHT produced using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of 5-alpha-Reductase
Caption: The enzymatic conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5-alpha-reductase is a critical step in androgen signaling.
Experimental Workflow for 5-alpha-Reductase Inhibition Assay
Caption: A stepwise workflow outlining the key procedures for determining the in vitro inhibitory activity of compounds against 5-alpha-reductase.
References
Safety Operating Guide
Proper Disposal of CGP-53153: A Guide for Laboratory Professionals
For Immediate Implementation: As a potent steroidal 5-alpha reductase inhibitor, CGP-53153 requires meticulous handling and disposal to ensure personnel safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach treating this compound as a hazardous chemical with potential reproductive toxicity is mandatory.
Chemical and Physical Properties
A summary of available quantitative data for this compound is presented below. Researchers should handle this compound with the assumption of high potency and potential for hormonal disruption.
| Property | Value | Source |
| Molecular Formula | C23H33N3O2 | MedChemExpress[1] |
| Molecular Weight | 383.53 g/mol | MedChemExpress[1] |
| Appearance | Not Available | - |
| Solubility | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Flash Point | Not Available | - |
Disposal Workflow
The proper disposal of this compound follows a strict workflow to minimize exposure and ensure regulatory compliance. The logical relationship for this process is outlined below.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: All unused, expired, or surplus this compound, as well as any materials contaminated with it (e.g., personal protective equipment (PPE), pipette tips, vials, absorbent paper), must be classified as hazardous chemical waste.
-
Segregation: This waste stream must be kept separate from all other laboratory waste, including non-hazardous trash, sharps, and biological waste. Do not mix with other chemical waste unless compatibility has been confirmed.
2. Container Selection and Labeling:
-
Primary Container: Use a dedicated, leak-proof, and chemically resistant container with a secure screw-top lid. The container must be in good condition, free from cracks or residues.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the primary hazard (e.g., "Toxic," "Hormonally Active")
-
The date when the first waste was added.
-
The name and contact information of the generating laboratory or researcher.
-
3. Waste Accumulation and Storage:
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel, at or near the point of generation.
-
Secondary Containment: Place the primary waste container within a larger, unbreakable secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Conditions: Keep the container closed at all times except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Information: Be prepared to provide the EHS or contractor with all available information about the waste, including the chemical name and quantity.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Signaling Pathway: 5-Alpha Reductase Inhibition
This compound is an inhibitor of the enzyme 5-alpha reductase. This enzyme is critical in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibitory action of this compound disrupts this pathway.
References
Personal protective equipment for handling CGP-53153
Disclaimer: A specific Safety Data Sheet (SDS) for CGP-53153 was not available at the time of this writing. The following guidance is based on general laboratory safety principles for handling potent, non-hazardous research chemicals and steroidal compounds. It is imperative to conduct a thorough risk assessment before handling any new chemical.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This should be supplemented with appropriate gloves and other PPE as determined by a risk assessment.[4][5]
| PPE Category | Item | Purpose |
| Body Protection | Laboratory Coat | Protects skin and clothing from splashes and spills. Fire-resistant coats are recommended if flammable solvents are used.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Shields eyes from chemical splashes, dust, and flying debris. Goggles are preferred for liquid handling.[4][6] |
| Face Shield | Provides additional protection when there is a high risk of splashing, such as when preparing stock solutions. Must be worn in addition to safety glasses or goggles.[4][7] | |
| Hand Protection | Disposable Nitrile Gloves | Offers protection from incidental contact with chemicals. Double-gloving may be necessary for added protection.[4][8] |
| Respiratory Protection | Respirator (e.g., N95, half-mask) | Necessary when working with volatile chemicals or in poorly ventilated areas. The type depends on the chemical's properties and concentration.[6] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to managing the introduction of new chemicals is essential to protect employee welfare and maintain a safe working environment.[1]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name, concentration, and date received.
2. Weighing and Preparation of Solutions:
-
Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handle the compound gently to avoid creating dust.
-
When preparing solutions, add the solvent to the weighed compound slowly.
-
If using volatile solvents, ensure adequate ventilation and eliminate all ignition sources.
3. Experimental Use:
-
Always wear appropriate PPE when handling this compound in experimental setups.
-
Be aware of the potential for spills and have a spill kit readily available.
-
Avoid skin and eye contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
4. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour chemical waste down the sink.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[11]
Visualizing Safe Practices
.dot
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. uah.edu [uah.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 10. pozescaf.com [pozescaf.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
